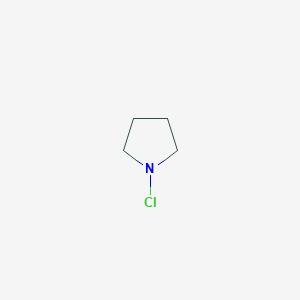
Tetrafluoroterephthalic acid dichloride
Overview
Description
Tetrafluoroterephthalic acid dichloride is a chemical compound with the molecular formula C8Cl2F4O2 . It is a derivative of tetrafluoroterephthalic acid, which is also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid . The molecular weight of tetrafluoroterephthalic acid dichloride is 274.98 g/mol .
Synthesis Analysis
The synthesis of tetrafluoroterephthalic acid, a precursor to the dichloride, has been optimized for use as a linking ligand in the construction of new coordination polymers and metal-organic frameworks . The synthesis involves reacting 1,2,4,5-tetrafluorobenzene with a surplus of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2 .Molecular Structure Analysis
The molecular structure of tetrafluoroterephthalic acid dichloride consists of a benzene ring substituted with four fluorine atoms and two carbonyl chloride groups . The InChI string representation of the molecule isInChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 . Physical And Chemical Properties Analysis
Tetrafluoroterephthalic acid dichloride is a white powder . The melting point is 275 - 277 °C, and the initial boiling point and boiling range is 337.9±42.0 °C . The molecular weight is 274.98 g/mol .Scientific Research Applications
Environmental Applications : A study by Ma et al. (2020) discusses the use of a fluorinated metal-organic framework (F-MOF) prepared using tetrafluoroterephthalic acid for the adsorption of perfluorooctanoic acid from environmental water samples. This application demonstrates the potential of tetrafluoroterephthalic acid dichloride in environmental remediation and water purification processes Ma et al., 2020.
Synthesis and Material Science : Orthaber et al. (2010) optimized the synthesis of tetrafluoroterephthalic acid and demonstrated its versatility as a linking ligand in the construction of coordination polymers and metal-organic frameworks. This research underlines the compound's significance in the field of material science, particularly in the development of novel polymers and frameworks Orthaber et al., 2010.
Chemical Process Development : Dmowski and Wielgat (1988) described a high-yield preparation method for tetrafluoroterephthalic acid, showcasing the compound's relevance in chemical process development and industrial applications Dmowski & Wielgat, 1988.
Molecular Dynamics Studies : Horsewill et al. (1995) investigated the quantum and classical dynamics of hydrogen atoms in the hydrogen bonds of tetrafluoroterephthalic acid. This research provides insights into the molecular behavior of the compound, which is critical for understanding its interactions and stability in various applications Horsewill et al., 1995.
Supramolecular Chemistry : Research by Werker et al. (2013) on anhydrous salts of tetrafluoroterephthalic acid elucidates its potential in creating three-dimensional networks, which is pivotal in the development of new materials in supramolecular chemistry Werker et al., 2013.
Hydrogen Bond Research : Wang et al. (2014) studied the formation of energetic multi-component molecular solids with tetrafluoroterephthalic acid, highlighting the role of hydrogen bonds in the assembly of supramolecular structures. This research is significant in understanding the molecular interactions and assembly processes involving tetrafluoroterephthalic acid Wang et al., 2014.
Safety And Hazards
Tetrafluoroterephthalic acid dichloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Tetrafluoroterephthalic acid, the parent compound of tetrafluoroterephthalic acid dichloride, has been used as a linking ligand for the construction of new coordination polymers and metal-organic frameworks . These materials have potential applications in gas storage/separations, sensing, and catalysis . Therefore, future research may focus on exploring these applications further.
properties
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXAKJGNYCBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532285 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroterephthalic acid dichloride | |
CAS RN |
15041-74-4 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)






![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

